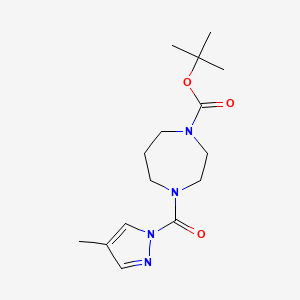
Stannic sulfate in sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannic sulfate in sulfuric acid is a chemical compound formed by dissolving stannic sulfate (tin(IV) sulfate) in sulfuric acid. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties. Stannic sulfate is an inorganic compound with the formula Sn(SO₄)₂, and when dissolved in sulfuric acid, it forms a solution that is used in various analytical and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stannic sulfate can be synthesized by reacting tin(IV) oxide (SnO₂) with concentrated sulfuric acid. The reaction is as follows: [ \text{SnO}_2 + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Sn(SO}_4)_2 + 2 \text{H}_2\text{O} ] This reaction requires heating to ensure complete dissolution of tin(IV) oxide in sulfuric acid .
Industrial Production Methods: Industrial production of stannic sulfate involves the direct reaction of tin metal with sulfuric acid. The process is typically carried out in a controlled environment to ensure the purity and consistency of the product. The reaction is as follows: [ \text{Sn} + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Sn(SO}_4)_2 + 2 \text{H}_2 ] This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Stannic sulfate in sulfuric acid undergoes various chemical reactions, including:
Oxidation: Stannic sulfate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds, such as stannous sulfate.
Substitution: Stannic sulfate can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) can be used to oxidize stannic sulfate.
Reducing Agents: Zinc (Zn) or iron (Fe) can be used to reduce stannic sulfate.
Substitution Reactions: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Stannous sulfate (SnSO₄).
Substitution: Various tin salts depending on the substituting reagent.
Applications De Recherche Scientifique
Stannic sulfate in sulfuric acid has numerous applications in scientific research, including:
Analytical Chemistry: Used as a reagent for the determination of nitrate in water samples.
Material Science: Employed in the synthesis of advanced materials and nanomaterials.
Electrochemistry: Used in the electrodeposition of tin and tin alloys.
Catalysis: Acts as a catalyst in various organic reactions.
Environmental Science: Used in the treatment of industrial effluents and waste management.
Mécanisme D'action
The mechanism of action of stannic sulfate in sulfuric acid involves its ability to act as both an oxidizing and reducing agent, depending on the reaction conditions. In acidic solutions, stannic sulfate can form complex ions that participate in redox reactions. The molecular targets and pathways involved include the formation of tin-sulfur complexes and the interaction with other metal ions and organic molecules .
Comparaison Avec Des Composés Similaires
Stannous Sulfate (SnSO₄): A lower oxidation state compound of tin.
Tin(IV) Oxide (SnO₂): An oxide form of tin with similar chemical properties.
Tin(II) Chloride (SnCl₂): A chloride salt of tin with reducing properties.
Uniqueness of Stannic Sulfate: Stannic sulfate in sulfuric acid is unique due to its ability to form stable solutions and participate in a wide range of chemical reactions. Its versatility in both oxidation and reduction reactions makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
H2O12S3Sn |
|---|---|
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
sulfuric acid;tin(4+);disulfate |
InChI |
InChI=1S/3H2O4S.Sn/c3*1-5(2,3)4;/h3*(H2,1,2,3,4);/q;;;+4/p-4 |
Clé InChI |
RAZPXVHCSOQXHL-UHFFFAOYSA-J |
SMILES canonique |
OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12053782.png)

![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12053789.png)

![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)

![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)

![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053842.png)
![{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)


![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)
